molecular formula C6H3Br2NO B1293480 2,5-Dibromoisonicotinaldehyde CAS No. 959244-28-1

2,5-Dibromoisonicotinaldehyde

Cat. No. B1293480
M. Wt: 264.9 g/mol
InChI Key: HCRBYBOKTOIPCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is often achieved through direct halogenation reactions. For instance, the synthesis of 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine is reported through the direct bromination of 2,2'-bipyridine hydrobromide salt . Similarly, 2,5-Dibromoisonicotinaldehyde could potentially be synthesized through direct bromination of isonicotinaldehyde under appropriate conditions. The use of radical decarboxylative bromination for the synthesis of related compounds also suggests alternative synthetic routes that could be explored for 2,5-Dibromoisonicotinaldehyde .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized by techniques such as X-ray crystallography. For example, the structural characterization of dibromo- and hexabromoporphyrins was achieved using this method . The molecular structure of 2,5-Dibromoisonicotinaldehyde would likely show the influence of the bromine atoms on the electronic distribution within the aromatic ring, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated compounds are often used in organic synthesis due to their reactivity. For example, 2,3-dibromobenzonorbornadiene was used in the synthesis of benzoannelated trimers . The presence of bromine in 2,5-Dibromoisonicotinaldehyde would make it a candidate for use in various organic transformations, such as coupling reactions or as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can vary widely depending on the specific structure and substitution pattern. For instance, the solubility, melting point, and stability can be influenced by the presence of bromine atoms. The papers provided do not offer direct information on the properties of 2,5-Dibromoisonicotinaldehyde, but by analogy to similar compounds, it can be inferred that the bromine atoms would increase its density and potentially its boiling point compared to the non-brominated parent compound .

Scientific Research Applications

  • Medicinal Chemistry

    • 2,5-Dibromoisonicotinaldehyde has been used in the synthesis of various new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction . This method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .
    • The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and bio-film inhibition activities among all newly synthesized derivatives . In addition, the compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene also showed high anti-thrombolytic activity .
  • Biofilm Inhibition

    • The synthesized thiophene molecules, which include 2,5-Dibromoisonicotinaldehyde as a precursor, were studied for their biofilm inhibition activities . The compound 2,5-bis(4-chloropheny)-3-hexylthiophene exhibited excellent biofilm inhibition activity .
  • Hemolysis Assay

    • The synthesized thiophene molecules were studied for their haemolytic activities . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic activities among all newly synthesized derivatives .
  • Anti-thrombolytic Assay

    • The synthesized thiophene molecules were studied for their anti-thrombolytic activities . The compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene showed high anti-thrombolytic activity .
  • Electrochemical Energy Storage
    • 2,5-Dibromoisonicotinaldehyde can be used in the fabrication of high-performance electrode materials for electrochemical energy storage devices . A study reported the construction of hierarchical composite electrodes (NiCoLDH@NiCoSe2@MnO2) consisting of hydrothermally synthesized NiCo-layered double hydroxide (NiCoLDH) nanoneedle arrays decorated with alternately electrodeposited NiCoSe2 and MnO2 nanocrystals on carbon fibers .
    • The NiCoLDH nanoneedles were designed to facilitate the one-step electrodeposited growth of NiCoSe2 nanoparticles for 60 seconds and also strengthen the interfacial contact between the NiCoSe2 film and the conductive fiber substrate . The secondary electrodeposition of MnO2 layers for 40 seconds further enhanced the electrochemical performance and cycling stability of the composite electrodes .
    • The composite electrodes displayed a high area-specific capacitance of 1051.3 mF cm-2 at 1 mA cm-2, with superior capacitance retention (~80%) than that of NiCoLDH@NiCoSe2 (~49%) after 5000 cycles . The corresponding fiber-shaped supercapacitors provided an energy density of 45.00 μWh cm-2 at a power density of 800.00 μW cm-2 and showed good stability .

Safety And Hazards

2,5-Dibromoisonicotinaldehyde is classified as Acute toxicity, Oral (Category 3), H301 according to Regulation (EC) No 1272/2008 . It is toxic if swallowed and should be handled with care .

properties

IUPAC Name

2,5-dibromopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRBYBOKTOIPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649913
Record name 2,5-Dibromopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromoisonicotinaldehyde

CAS RN

959244-28-1
Record name 2,5-Dibromopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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